molecular formula C7H11N3O2 B1413285 1-tert-butyl-1H-1,2,4-triazole-3-carboxylic acid CAS No. 1803599-66-7

1-tert-butyl-1H-1,2,4-triazole-3-carboxylic acid

Cat. No. B1413285
CAS RN: 1803599-66-7
M. Wt: 169.18 g/mol
InChI Key: NMDNBGLZSZSXEI-UHFFFAOYSA-N
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Description

“1-tert-butyl-1H-1,2,4-triazole-3-carboxylic acid” is a chemical compound with the molecular formula C7H11N3O2 . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds containing two carbon and three nitrogen atoms .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the reaction of hydrazine hydrate with carbothioamide derivatives . A universal method for the synthesis of derivatives of 5-substituted 1H-1,2,4-triazole-3-carboxylic acids from a single precursor, ethyl β-N-Boc-oxalamidrazone, has been proposed .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a 1,2,4-triazole ring substituted with a tert-butyl group and a carboxylic acid group . The empirical formula is C7H11N3O2 .


Chemical Reactions Analysis

1,2,4-Triazole compounds, including “this compound”, are known to participate in various chemical reactions. For instance, they can undergo reactions with alkynes and ethers in the presence of copper catalysts .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and de-tert-butylation of 4-tert-butyl-5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thione have been explored, leading to the successful creation and characterization of various compounds related to 1-tert-butyl-1H-1,2,4-triazole-3-carboxylic acid (RashidiN. & BeradB., 2012).

Chemical Transformations

  • Research has demonstrated the synthesis of stable halogenated carbenes derived from this compound and their unique transformations under various conditions (Glinyanaya et al., 2021).

  • A method for synthesizing 4-amino-3,5-dialkyl-4H-1,2,4-triazoles, involving ester tert-butoxycarbonylhydrazones and carboxylic acid hydrazides, has been developed, highlighting the versatility of triazole compounds in chemical synthesis (Lkizler et al., 1996).

Catalytic Applications

  • Palladium(II) complexes involving triazole-based N-heterocyclic carbenes have been synthesized, showcasing the potential of this compound derivatives in catalytic activities, particularly in the Suzuki–Miyaura cross-coupling reaction (Turek et al., 2014).

Multicomponent Reactions

  • Cerium(III) triflate-catalyzed multicomponent reactions involving tert-butyl isocyanide and azides have been developed, leading to the formation of triazole-oxazole derivatives. Some synthesized compounds displayed potential anticancer activities (Cao et al., 2020).

Structural and Biological Studies

  • Studies on the structural features of 5-(4-(tert-butyl)phenyl)-4-((R)amino)-4H-1,2,4-triazole-3-thiols have been conducted, revealing their potential in the search for biologically active substances (Aksyonova-Seliuk et al., 2018).

  • Novel 5-aryl-1-(aryloxyacetyl)-3-(tert-butyl or phenyl)-4-(1H-1,2,4-triazol-1-yl)-4,5-dihydropyrazoles with fungicidal activity have been synthesized, highlighting another biological application of triazole derivatives (Mao et al., 2013).

  • X-ray diffraction studies and biological evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate have been performed, providing insights into the structural characteristics and potential medical applications of triazole derivatives (Sanjeevarayappa et al., 2015).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-tert-butyl-1H-1,2,4-triazole-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to inhibit certain enzymes, such as those involved in metabolic pathways, by binding to their active sites. The interaction between this compound and these enzymes can lead to changes in enzyme activity, affecting the overall biochemical processes within the cell .

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate cell function by altering the activity of key signaling molecules and transcription factors. For example, it may affect the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active or allosteric sites, leading to changes in enzyme conformation and activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its biochemical activity. Long-term exposure to this compound can result in cumulative effects on cellular function, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At higher doses, this compound may induce toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can affect the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall biochemical activity. The transport and distribution of this compound are crucial for its function and efficacy in biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular environment .

properties

IUPAC Name

1-tert-butyl-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-7(2,3)10-4-8-5(9-10)6(11)12/h4H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDNBGLZSZSXEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=NC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1803599-66-7
Record name 1-tert-butyl-1H-1,2,4-triazole-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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